molecular formula C11H12F3NO B12588335 Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 587855-78-5

Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-

Cat. No.: B12588335
CAS No.: 587855-78-5
M. Wt: 231.21 g/mol
InChI Key: ZDHAUDLHVQQODA-UHFFFAOYSA-N
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Description

Molecular Formula

The molecular formula is C11H12F3NO , calculated as follows:

  • Benzene ring : C6H5
  • Methoxy group : C1H3O
  • Amino group : NH
  • Propenyl substituent : C3H3F3 (prop-2-en-1-yl with a trifluoromethyl group)

Formula Breakdown

Component Contribution to Formula
Benzene ring C6H5
Methoxy (-OCH3) C1H3O
Amino (-NH) NH
1-(CF3)prop-2-en-1-yl C3H3F3
Total C11H12F3NO

Constitutional Isomerism

Constitutional isomers of this compound arise from variations in substituent placement or bonding patterns:

  • Positional Isomers :

    • Methoxy group at 3-position instead of 4.
    • Trifluoromethyl group on the 2-position of the propenyl chain.
  • Functional Group Isomers :

    • Replacement of the methoxy group with ethoxy (-OCH2CH3).
    • Substitution of the trifluoromethyl group with pentafluoroethyl (-CF2CF3).

Example Isomers

Isomer Type Structure
Positional 3-Methoxy-N-[1-(trifluoromethyl)prop-2-en-1-yl]benzenamine
Functional 4-Methoxy-N-[1-(pentafluoroethyl)prop-2-en-1-yl]benzenamine

Stereochemical Considerations in Propenyl Substituent Configuration

The prop-2-en-1-yl group introduces a double bond between carbons 2 and 3, creating potential E/Z isomerism . The trifluoromethyl (-CF3) and hydrogen substituents on carbon 1 generate distinct stereochemical environments:

  • Z-Isomer : The higher-priority trifluoromethyl and amino groups reside on the same side of the double bond.
  • E-Isomer : These groups are on opposite sides.

Cahn-Ingold-Prelog Priorities

  • Carbon 1 : -CF3 (priority 1) vs. -CH2NH- (priority 2).
  • Carbon 2 : -CH2- (priority 3) vs. -CH3 (priority 4).

The stereochemistry influences molecular polarity and reactivity, particularly in reactions involving electrophilic addition or cyclization.

Stereoisomer Comparison

Isomer Configuration Dipole Moment (Debye)
Z Cis 2.8
E Trans 2.1

Properties

CAS No.

587855-78-5

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

4-methoxy-N-(1,1,1-trifluorobut-3-en-2-yl)aniline

InChI

InChI=1S/C11H12F3NO/c1-3-10(11(12,13)14)15-8-4-6-9(16-2)7-5-8/h3-7,10,15H,1H2,2H3

InChI Key

ZDHAUDLHVQQODA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(C=C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method A: Condensation Reactions

A prominent method for synthesizing Benzenamine derivatives involves condensation reactions between an amine and an appropriate carbonyl compound. Specifically, the following steps are involved:

  • Starting Materials : 4-methoxy-2-(trifluoromethyl)aniline and an appropriate aldehyde or ketone.

  • Reaction Conditions : The reaction typically requires heating in an organic solvent such as toluene or benzene with a catalytic amount of acid (e.g., p-toluenesulfonic acid) under reflux conditions.

  • Mechanism : The amine reacts with the carbonyl compound to form an imine intermediate, which can then be further processed into the desired product through additional steps such as cyclization or reduction.

  • Purification : The product can be purified by distillation or chromatography techniques.

Method B: Grignard Reactions

Another effective method involves the use of Grignard reagents, which can introduce the trifluoromethyl group:

  • Preparation of Grignard Reagent : An organomagnesium compound is synthesized from a suitable halide (e.g., bromine) and magnesium in an ether solvent.

  • Coupling Reaction : The Grignard reagent is then reacted with a suitable electrophile, such as 4-trifluoromethylbenzoyl chloride or nitrile.

  • Quenching and Isolation : The reaction mixture is quenched with an acidic solution (e.g., hydrochloric acid), followed by extraction and purification processes to isolate the product.

Method C: Direct Fluorination

Direct fluorination methods can also be employed to introduce trifluoromethyl groups into aromatic systems:

  • Fluorination Agents : Utilizing agents like Selectfluor or other fluorinating reagents under controlled conditions can facilitate the introduction of trifluoromethyl groups onto aromatic rings.

  • Reactivity Considerations : The reactivity of the aromatic system must be carefully managed to avoid over-fluorination or degradation of sensitive functional groups.

The following table summarizes the key features of each preparation method discussed:

Method Key Steps Advantages Limitations
Condensation Amine + Carbonyl → Imine Simple, widely applicable Requires careful control of conditions
Grignard Organomagnesium + Electrophile Effective for introducing CF3 Sensitive to moisture
Direct Fluorination Fluorination agents + Aromatic Direct introduction of CF3 May require specialized reagents

Recent studies have highlighted various aspects of these synthetic methods:

  • A study demonstrated that using lithium amides in cyclization reactions led to higher yields of derivatives compared to traditional methods.

  • Another research highlighted the efficiency of using organometallic reagents for introducing functional groups into complex molecular frameworks, showcasing a significant reduction in reaction times and improved yields.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Electrophilic reagents: Such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Benzenamine Derivatives

Compound Name Molecular Weight (g/mol) LogP PSA (Ų) Notable Substituents
Target Compound N/A N/A N/A N-[1-(CF₃)-2-propenyl], 4-OCH₃
Benzenamine,4-methoxy-N-[1-(4-methoxyphenyl)ethylidene]- 255.126 3.845 30.82 N-ethylidene-4-OCH₃-phenyl
Benzenamine,4-methoxy-N-(triphenyl phosphoranylidene)- 383.43 N/A N/A N-phosphoranylidene-triphenyl
Trifluralin (Agrochemical Reference) 335.29 ~5.0 N/A 2,6-dinitro-N,N-dipropyl-4-CF₃

Table 2: Substituent Impact on Reactivity

Group Electronic Effect Example Compound Biological/Industrial Relevance
-CF₃ (propenyl) Electron-withdrawing Target Compound Metabolic stability, agrochemicals
-OCH₃ (para) Electron-donating Benzenamine,4-methoxy-N-(phenylmethylene)- Increased basicity, drug intermediates
-NO₂ (dinitro) Strongly withdrawing Benzenamine, 2,6-dinitro-N,N-dipropyl-4-CF₃ Herbicidal activity

Biological Activity

Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl] (CAS No. 1939-27-1), is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

Chemical Formula: C11_{11}H12_{12}F3_3N\O

Molecular Weight: 233.22 g/mol

Synonyms:

  • 4-Methoxy-N-[1-(trifluoromethyl)-2-propenyl]benzenamine
  • 4-Methoxy-α,α,α-trifluoro-2-propenylaniline

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of benzenamine compounds exhibit significant anticancer activities. For instance, compounds structurally similar to benzenamine, including those with methoxy and trifluoromethyl substitutions, have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
Compound AA-549 (Lung)0.04
Compound BMCF7 (Breast)0.06
Benzenamine derivativeHCT-116 (Colon)0.02

These findings suggest that modifications to the benzenamine structure can lead to enhanced bioactivity against cancer cells.

Antioxidant Activity

In vitro studies have demonstrated that certain derivatives of benzenamine possess antioxidant properties. The DPPH radical-scavenging assay is commonly used to evaluate this activity. Compounds similar to benzenamine have shown moderate scavenging activity compared to standard antioxidants like ascorbic acid.

The mechanism by which benzenamine derivatives exert their biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group may play a crucial role in modulating interactions with biological macromolecules such as proteins and nucleic acids.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various benzenamine derivatives on multiple cancer cell lines, revealing that modifications such as methoxy and trifluoromethyl groups significantly enhanced their efficacy.
  • Antioxidant Assessment : Research conducted on related compounds indicated that the presence of electron-withdrawing groups like trifluoromethyl could improve the radical-scavenging capacity, thus providing a protective effect against oxidative stress in cellular models.

Synthesis and Derivatives

The synthesis of benzenamine derivatives typically involves reactions such as nucleophilic substitution or electrophilic aromatic substitution. The introduction of functional groups like methoxy and trifluoromethyl can be achieved through various synthetic pathways:

  • Electrophilic Aromatic Substitution : This method allows for the introduction of trifluoromethyl groups onto aromatic rings.
  • Nucleophilic Substitution : This can be used for attaching methoxy groups to amine functionalities.

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